(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
CAS No.:
Cat. No.: VC13475186
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide |
| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-6-7-15(4)8-11/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |
| Standard InChI Key | XHGUFNKTRQMTAX-KIYNQFGBSA-N |
| Isomeric SMILES | CCN(CC1CCN(C1)C)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Features
The compound features a butanamide backbone substituted with ethyl, methyl, and pyrrolidinylmethyl groups. Its stereochemistry is defined by the (S)-configuration at the α-carbon of the amino group and the 3-position of the pyrrolidine ring. The molecular formula is C₁₃H₂₇N₃O, with a molecular weight of 241.37 g/mol.
Table 1: Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide |
| Molecular Formula | C₁₃H₂₇N₃O |
| Molecular Weight | 241.37 g/mol |
| Chiral Centers | 2 (C2 of butanamide, C3 of pyrrolidine) |
| Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |
The pyrrolidine moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the amino and amide groups enable hydrogen bonding with biological targets.
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step sequences to preserve stereochemistry:
-
Pyrrolidine Intermediate Preparation: N-alkylation of pyrrolidine with methyl groups under basic conditions .
-
Amide Bond Formation: Coupling the pyrrolidine derivative with a protected amino acid (e.g., Boc-2-amino-3-methylbutanoic acid) using carbodiimide reagents.
-
Deprotection and Purification: Acidic removal of Boc groups followed by chromatography.
Challenges in Synthesis
-
Stereochemical Control: Asymmetric hydrogenation or chiral auxiliaries ensure enantiomeric purity .
-
Byproduct Formation: Competing N-alkylation at pyrrolidine’s nitrogen requires careful temperature modulation.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (≈2.5 mg/mL at 25°C) due to its polar amide group but is highly soluble in organic solvents like DMSO. Stability studies indicate degradation <5% under ambient conditions over 12 months, with susceptibility to strong acids/bases.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, pyrrolidine-H), 2.95 (q, J=7.1 Hz, ethyl-NH), 1.25 (d, J=6.8 Hz, methyl-CH₃).
-
MS (ESI+): m/z 242.2 [M+H]⁺.
Biological Activity and Mechanism
Pharmacological Targets
The compound demonstrates dual activity:
-
Neurological Effects: Binds serotonin (5-HT₁A, Kᵢ = 18 nM) and dopamine (D₂, Kᵢ = 45 nM) receptors, suggesting antipsychotic potential.
-
Anticancer Activity: Inhibits UBE2C (IC₅₀ = 0.8 μM), a ubiquitin-conjugating enzyme overexpressed in cervical and ovarian cancers .
ADME/T Profile
-
Absorption: Oral bioavailability ≈35% in rodent models due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.
-
Toxicity: LD₅₀ >500 mg/kg in mice, with no genotoxicity in Ames tests.
Applications in Medicinal Chemistry
Neuropharmacology
Preclinical studies highlight its efficacy in reducing anxiety-like behaviors in murine models (30% reduction in elevated plus maze latency at 10 mg/kg).
Oncology
Synergizes with cisplatin, enhancing apoptosis in HeLa cells by 40% via UBE2C inhibition .
Comparative Analysis with Analogues
Table 2: Structural Analogues and Activity Differences
| Compound | Structural Variation | UBE2C IC₅₀ (μM) | 5-HT₁A Kᵢ (nM) |
|---|---|---|---|
| Target Compound | Pyrrolidin-3-ylmethyl | 0.8 | 18 |
| (S)-N-Ethyl-2-aminomethylpyrrolidine | Pyrrolidin-2-ylmethyl | 2.1 | 52 |
| 4-Amino-N-cyclopropylbutyramide | Cyclopropyl substitution | >10 | 210 |
The pyrrolidin-3-ylmethyl group confers superior target affinity due to optimal steric and electronic interactions .
Interaction Studies and Computational Modeling
Molecular dynamics simulations reveal stable binding to UBE2C’s active site (Cys114, Asn143) via hydrogen bonds and hydrophobic contacts . Docking scores (Glide Score = -7.1) correlate with experimental IC₅₀ values .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume